N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 4-methoxyphenol.
Formation of Intermediate: The 5-amino-2-methylphenol is reacted with a suitable acylating agent to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 4-methoxyphenol under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to ensure high yield and purity.
Purification Processes: Implementing purification processes such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the development of new materials or chemicals.
Mechanism of Action
The mechanism by which N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-2-(4-hydroxyphenoxy)-propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(5-Amino-2-methylphenyl)-2-(4-ethoxyphenoxy)-propanamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-4-5-13(18)10-16(11)19-17(20)12(2)22-15-8-6-14(21-3)7-9-15/h4-10,12H,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEQJMFJVJXYBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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